2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with various aldehydes under reflux conditions in ethanol . The reaction proceeds through a series of steps including N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidine: Exhibits antidepressant and anticancer activities.
Uniqueness
2
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(2)12-8(10(13)14)4-3-5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
KJGROIWRKKDTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(CCCC2=N1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.